1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of benzo[d][1,3]dioxole derivatives, followed by the formation of the pyridazine ring and subsequent functionalization to introduce the carboxamide group.
Preparation of Benzo[d][1,3]dioxole Derivatives: The benzo[d][1,3]dioxole moiety can be synthesized via the reaction of catechol with formaldehyde under acidic conditions.
Formation of Pyridazine Ring: The pyridazine ring can be formed through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridazine derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Electrophiles such as alkyl halides, solvents like acetonitrile, elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate.
Pyridazine Derivatives: Compounds such as 2-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzylsuccinic acid.
Uniqueness
1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a pyridazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-14-2-5-16(6-3-14)24-22(29)17-7-9-21(28)26(25-17)12-20(27)23-11-15-4-8-18-19(10-15)31-13-30-18/h2-10H,11-13H2,1H3,(H,23,27)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFCFOCELPKLQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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